molecular formula C15H15NO2 B4927008 2-phenoxy-N-phenylpropanamide

2-phenoxy-N-phenylpropanamide

Cat. No.: B4927008
M. Wt: 241.28 g/mol
InChI Key: HBWNEBUCCLAFBK-UHFFFAOYSA-N
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Description

2-phenoxy-N-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group and a phenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-phenylpropanamide typically involves the amidation of phenoxypropionic acid with aniline derivatives. One common method involves the use of a biodegradable catalyst, such as CAL-B (Candida antarctica lipase B), to facilitate the direct amidation reaction. The reaction is carried out in heptane at 80°C for 72 hours, resulting in moderate to excellent yields of the desired amide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalytic systems and optimized reaction conditions ensures high yields and purity of the final product. The process may also include steps for purification and isolation of the compound to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The phenoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxybenzoic acid derivatives, while reduction can produce phenoxypropylamine derivatives.

Scientific Research Applications

2-phenoxy-N-phenylpropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of polymers, coatings, and other industrial materials

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide: Similar in structure but with an acetamide backbone.

    Phenylacetamide: Contains a phenyl group attached to an acetamide backbone.

    Phenoxybenzoic acid: Similar in structure but with a carboxylic acid group instead of an amide group.

Uniqueness

2-phenoxy-N-phenylpropanamide is unique due to the presence of both phenoxy and phenyl groups attached to a propanamide backbone. This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

2-phenoxy-N-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-12(18-14-10-6-3-7-11-14)15(17)16-13-8-4-2-5-9-13/h2-12H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWNEBUCCLAFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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